molecular formula C17H22BNO4S B568081 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole CAS No. 1218791-03-7

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole

Cat. No. B568081
M. Wt: 347.236
InChI Key: GNMRYBQNNQYUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, compounds with similar structures have been synthesized using various methods. For instance, “tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate” is one such compound1.



Molecular Structure Analysis

The molecular structure of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole” is not directly available. However, related compounds like “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” have a molecular formula of C12H17BO3 and a molecular weight of 220.0752.



Chemical Reactions Analysis

Specific chemical reactions involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole” are not mentioned in the available resources. However, compounds with similar structures like “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” have been used in various reactions such as borylation, hydroboration, and coupling with aryl iodides3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole” are not directly available. However, a related compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” has a melting point of 90.0°C to 96.0°C and is insoluble in water2.


Scientific Research Applications

Supramolecular Capsules Derived from Calixpyrrole Scaffolds

The development of supramolecular capsules utilizing calixpyrrole scaffolds, including derivatives such as "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole," highlights innovative approaches in the self-assembly of molecular capsules. These capsules, derived from calixpyrrole components, underscore the significance of calixpyrroles in creating structures with potential applications in material science and catalysis. The ease of synthesis and the structural analogy between calix[4]arenes and calix[4]pyrroles facilitate the assembly of capsules with diverse functionalities, including those with hydroxyl groups for direct or mediated rim-to-rim interactions and those modified with urea groups for dimeric capsules with polar interiors. Additionally, the modification of pyrrole units into derivatives offers insights into anion coordination and the binding of electron-poor guests, showcasing the versatility of calixpyrrole-based compounds in supramolecular chemistry (Ballester, 2011).

Bioactive Pyrrole-based Compounds

Research on pyrrole and its derivatives, including "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole," emphasizes the role of the pyrrole ring in the synthesis of compounds with significant bioactive potential. Pyrrole-based compounds have been recognized for their applications across several therapeutic areas, demonstrating the pyrrole nucleus's importance as a pharmacophore. This review encompasses a spectrum of pyrrole-based drugs with anticancer, antimicrobial, and antiviral activities, confirming the pyrrole ring's utility in drug discovery and development (Li Petri et al., 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, a saturated scaffold derived from the pyrrole ring, has been extensively utilized in medicinal chemistry to develop treatments for human diseases. This review focuses on the bioactive molecules characterized by the pyrrolidine ring, highlighting the scaffold's versatility and its role in enhancing the three-dimensional coverage of molecules. Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2-one, showcase a broad range of biological activities, underlining the structural and functional diversity attainable from the basic pyrrole structure (Li Petri et al., 2021).

Safety And Hazards

The safety and hazards associated with “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole” are not directly available. However, a related compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation2.


Future Directions

The future directions for “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole” are not directly mentioned in the available resources. However, compounds with similar structures are being studied for their potential applications in various fields4.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. For more detailed information, further research is recommended.


properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4S/c1-13-6-8-15(9-7-13)24(20,21)19-11-10-14(12-19)18-22-16(2,3)17(4,5)23-18/h6-12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMRYBQNNQYUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681943
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrole

CAS RN

1218791-03-7
Record name 1-(4-Methylbenzene-1-sulfonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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